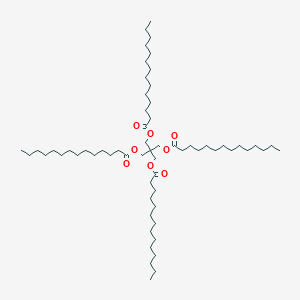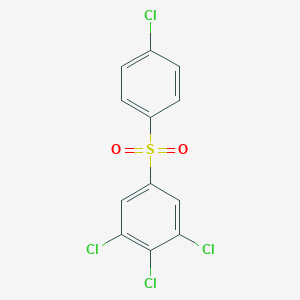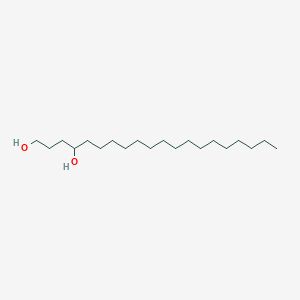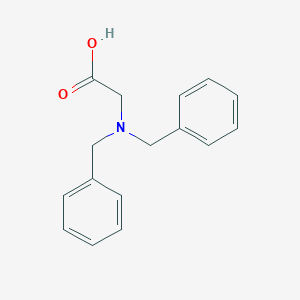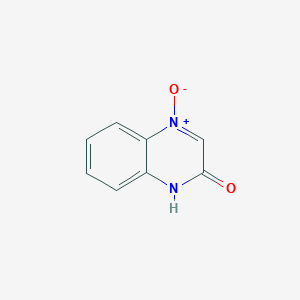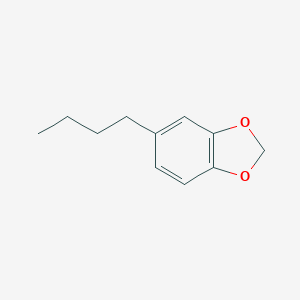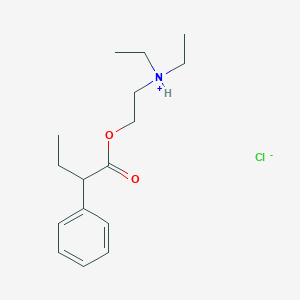
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride, commonly known as DPBE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. DPBE is a white crystalline powder that is soluble in water and has a molecular weight of 307.87 g/mol.
Mécanisme D'action
The exact mechanism of action of DPBE is not fully understood. However, studies have shown that it acts as a modulator of the release of neurotransmitters such as dopamine and norepinephrine. It is believed that DPBE enhances the release of these neurotransmitters by inhibiting their reuptake.
Effets Biochimiques Et Physiologiques
DPBE has been shown to have various biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory properties. It has also been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
DPBE has several advantages for lab experiments. It is a cost-effective and easy-to-synthesize compound. It also has potent analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation.
However, there are also limitations to using DPBE in lab experiments. One limitation is that its mechanism of action is not fully understood. Another limitation is that it may have off-target effects, which can complicate experimental results.
Orientations Futures
There are several future directions for the study of DPBE. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of depression and anxiety disorders. Additionally, DPBE can be further studied for its use as a local anesthetic and for the treatment of neuropathic pain.
Conclusion:
DPBE is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a cost-effective and easy-to-synthesize compound that has potent analgesic and anti-inflammatory properties. DPBE has been extensively studied for its potential use in medicine, pharmacology, and neuroscience. Its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. However, there are several future directions for the study of DPBE, which can lead to its potential use in various applications.
Méthodes De Synthèse
DPBE can be synthesized using a straightforward and cost-effective method. The synthesis involves the reaction between 2-phenylbutyric acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is DPBE, which is then purified and isolated using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
DPBE has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In pharmacology, DPBE has been shown to have potent analgesic and anti-inflammatory properties. It has also been studied for its potential use as a local anesthetic and for the treatment of neuropathic pain.
In neuroscience, DPBE has been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
15533-77-4 |
|---|---|
Nom du produit |
2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride |
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
diethyl-[2-(2-phenylbutanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;/h7-11,15H,4-6,12-13H2,1-3H3;1H |
Clé InChI |
SRIJBBUJJSYXHB-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Autres numéros CAS |
15533-77-4 |
Synonymes |
2-(diethylamino)ethyl 2-phenylbutyrate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



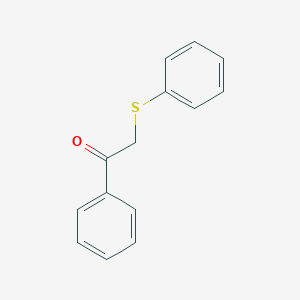
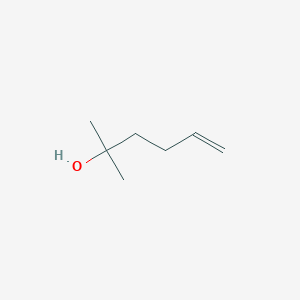
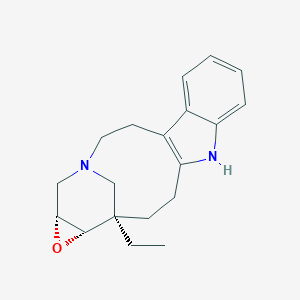
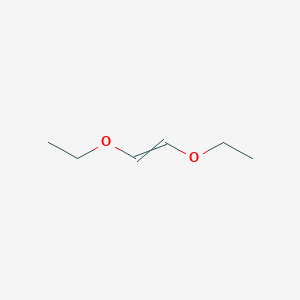
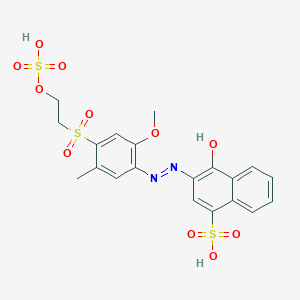
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
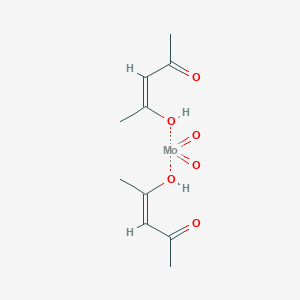
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
